molecular formula C23H42N2O6 B1381117 Boc-D-Glu(OMe)-OH.DCHA CAS No. 76379-02-7

Boc-D-Glu(OMe)-OH.DCHA

Cat. No.: B1381117
CAS No.: 76379-02-7
M. Wt: 442.6 g/mol
InChI Key: NQTKIKGXLIBFAS-HMZWWLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Glu(OMe)-OH.DCHA, also known as N-tert-Butoxycarbonyl-D-glutamic acid 1-methyl ester dicyclohexylamine salt, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the tert-butoxycarbonyl (Boc) group helps in preventing unwanted side reactions, making it a valuable reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Glu(OMe)-OH.DCHA typically involves the following steps:

    Protection of the Amino Group: The amino group of D-glutamic acid is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This forms Boc-D-Glu(OH)-OH.

    Esterification: The carboxyl group of Boc-D-Glu(OH)-OH is then esterified using methanol and a catalyst like sulfuric acid to form Boc-D-Glu(OMe)-OH.

    Formation of the Salt: Finally, Boc-D-Glu(OMe)-OH is reacted with dicyclohexylamine (DCHA) to form the dicyclohexylamine salt, this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Protection: Large quantities of D-glutamic acid are reacted with Boc-Cl in industrial reactors.

    Continuous Esterification: The esterification process is carried out in continuous flow reactors to ensure consistent product quality.

    Salt Formation: The final product is obtained by reacting the esterified compound with DCHA in large mixing vessels.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Glu(OMe)-OH.DCHA undergoes several types of chemical reactions:

    Hydrolysis: The ester group can be hydrolyzed to form Boc-D-Glu(OH)-OH.

    Deprotection: The Boc group can be removed under acidic conditions to yield D-Glu(OMe)-OH.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acids or bases.

    Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Requires nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Hydrolysis: Boc-D-Glu(OH)-OH

    Deprotection: D-Glu(OMe)-OH

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-D-Glu(OMe)-OH.DCHA is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in peptide synthesis and as a protecting group for amino acids.

    Biology: In the study of enzyme mechanisms and protein structure.

    Medicine: In the development of peptide-based drugs and as a building block for pharmaceuticals.

    Industry: Used in the synthesis of complex organic molecules and polymers.

Mechanism of Action

The primary mechanism of action of Boc-D-Glu(OMe)-OH.DCHA involves the protection of the amino group. The Boc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This protection is crucial in multi-step organic syntheses where selective reactivity is required.

Comparison with Similar Compounds

Similar Compounds

    Boc-L-Glu(OMe)-OH: The L-isomer of the compound, used similarly in peptide synthesis.

    Fmoc-D-Glu(OMe)-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of Boc.

    Cbz-D-Glu(OMe)-OH: Uses the benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

Boc-D-Glu(OMe)-OH.DCHA is unique due to its specific stereochemistry (D-isomer) and the use of the Boc group, which provides a balance between stability and ease of removal. This makes it particularly useful in peptide synthesis where precise control over stereochemistry and protection is required.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTKIKGXLIBFAS-HMZWWLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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